molecular formula C17H14N2O4S B11395947 N-(furan-2-ylmethyl)-4-nitro-N-(thiophen-2-ylmethyl)benzamide

N-(furan-2-ylmethyl)-4-nitro-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11395947
M. Wt: 342.4 g/mol
InChI Key: CQLPCPBPMPCPEO-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-4-nitro-N-(thiophen-2-ylmethyl)benzamide is a complex organic compound that features a benzamide core substituted with furan and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4-nitro-N-(thiophen-2-ylmethyl)benzamide typically involves multi-step organic reactions. One common method starts with the nitration of benzamide to introduce the nitro group. This is followed by the introduction of furan and thiophene groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-4-nitro-N-(thiophen-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene groups can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzamide core.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) are effective.

    Substitution: Conditions may include the use of strong bases like sodium hydride (NaH) or acids like sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction of the nitro group would produce an amine derivative.

Scientific Research Applications

N-(furan-2-ylmethyl)-4-nitro-N-(thiophen-2-ylmethyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.

    Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism by which N-(furan-2-ylmethyl)-4-nitro-N-(thiophen-2-ylmethyl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and thiophene groups can enhance the compound’s binding affinity and specificity, while the nitro group may contribute to its reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-2-nitro-N-(thiophen-2-ylmethyl)benzamide
  • N-(furan-2-ylmethyl)-4-nitro-N-(thiophen-2-ylmethyl)acetamide
  • N-(furan-2-ylmethyl)-4-nitro-N-(thiophen-2-ylmethyl)phenylacetamide

Uniqueness

N-(furan-2-ylmethyl)-4-nitro-N-(thiophen-2-ylmethyl)benzamide is unique due to the specific positioning of the nitro group on the benzamide core, which can significantly influence its chemical reactivity and biological activity. The combination of furan and thiophene groups also imparts distinct electronic and steric properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H14N2O4S

Molecular Weight

342.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-4-nitro-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C17H14N2O4S/c20-17(13-5-7-14(8-6-13)19(21)22)18(11-15-3-1-9-23-15)12-16-4-2-10-24-16/h1-10H,11-12H2

InChI Key

CQLPCPBPMPCPEO-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN(CC2=CC=CS2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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